molecular formula C18H16N2O4S2 B2678206 (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 904508-69-6

(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2678206
CAS No.: 904508-69-6
M. Wt: 388.46
InChI Key: DJXQYTYNKOVVEV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a butanoic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves a multi-step process:

    Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.

    Synthesis of Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with a halogenated carbonyl compound under basic conditions.

    Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a base to form the desired product.

    Final Acidification: The final step involves acidification to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anti-inflammatory: The compound has been investigated for its anti-inflammatory properties.

    Cancer Research: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-(5-((6-chloroquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a chloro group instead of a methoxy group.

    (Z)-4-(5-((6-hydroxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (Z)-4-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and hydroxy analogs, which may have different pharmacological profiles and chemical behaviors.

Properties

IUPAC Name

4-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-13-6-7-14-11(9-13)4-5-12(19-14)10-15-17(23)20(18(25)26-15)8-2-3-16(21)22/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQYTYNKOVVEV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.